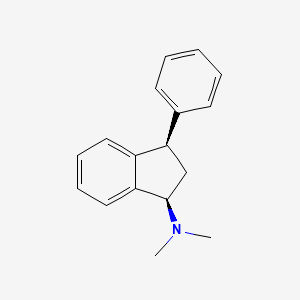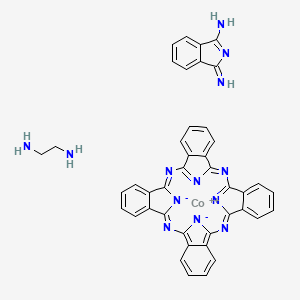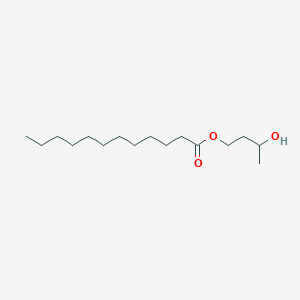
3-Hydroxybutyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyl dodecanoate is an ester compound formed from the reaction between 3-hydroxybutanol and dodecanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutyl dodecanoate typically involves the esterification of 3-hydroxybutanol with dodecanoic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, enzymatic catalysis using lipases can be employed for a more environmentally friendly synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxybutyl dodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of dodecanoic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol and dodecanoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Dodecanoic acid derivatives.
Reduction: 3-Hydroxybutanol and dodecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxybutyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme-catalyzed reactions.
Industry: this compound is used in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism by which 3-hydroxybutyl dodecanoate exerts its effects depends on the specific application. In enzymatic reactions, the compound can act as a substrate for esterases and lipases, leading to the formation of 3-hydroxybutanol and dodecanoic acid. These products can then participate in various metabolic pathways, influencing lipid metabolism and energy production.
Comparaison Avec Des Composés Similaires
3-Hydroxybutyrate: A metabolite involved in energy production and lipid metabolism.
Dodecanoic Acid: A fatty acid used in the synthesis of esters and other derivatives.
3-Hydroxybutyl Acetate: An ester with similar properties but different chain length.
Uniqueness: 3-Hydroxybutyl dodecanoate is unique due to its specific combination of a hydroxyl group and a long-chain fatty acid. This structure allows it to participate in a variety of chemical reactions and makes it suitable for applications in diverse fields such as chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
89457-37-4 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
3-hydroxybutyl dodecanoate |
InChI |
InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-16(18)19-14-13-15(2)17/h15,17H,3-14H2,1-2H3 |
Clé InChI |
PHCYISGOPYDYGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


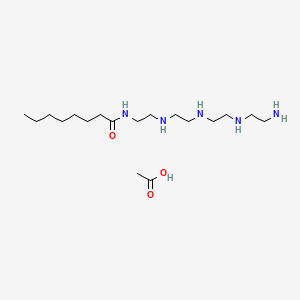
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
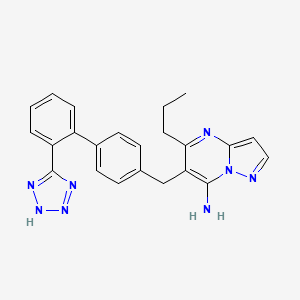
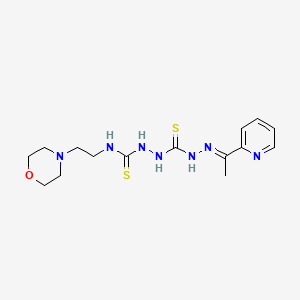
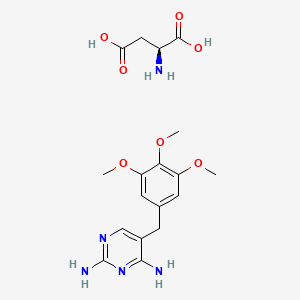
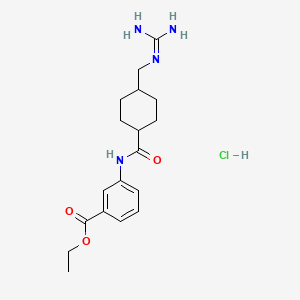
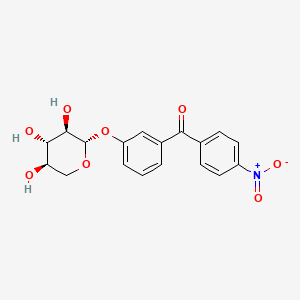
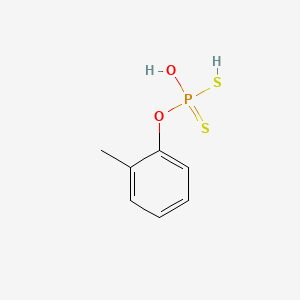
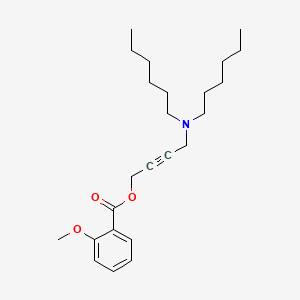
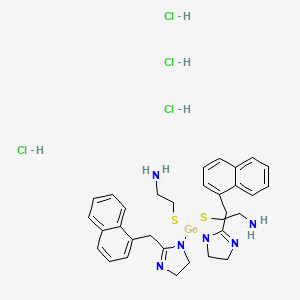
![dipotassium;(8,25-dibromo-30,34-dimethoxy-21-sulfonatooxy-12-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3,5(33),6(11),7,9,12,14,16,18,20,22(27),23,25,28,31-heptadecaenyl) sulfate](/img/structure/B15182641.png)
